molecular formula C18H23FN4O B5293951 N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide

N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide

Cat. No. B5293951
M. Wt: 330.4 g/mol
InChI Key: ASDSZJHWYZXPIP-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide, also known as FUB-PY, is a novel synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide is a selective agonist of the cannabinoid CB1 receptor and the GABA-A receptor. Activation of these receptors by N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide leads to the modulation of neurotransmitter release and the inhibition of neuronal activity. The exact mechanism of action of N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide on these receptors is still under investigation, but it is believed to involve the binding of N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide to specific sites on the receptors and the subsequent conformational changes that occur.
Biochemical and Physiological Effects
N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide can modulate neurotransmitter release and inhibit neuronal activity in a concentration-dependent manner. In vivo studies have shown that N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide can induce sedation, hypothermia, and analgesia in rodents, which are consistent with the effects of CB1 receptor and GABA-A receptor activation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide in lab experiments is its high potency and selectivity for the CB1 receptor and GABA-A receptor. This allows for precise modulation of these receptors without affecting other receptors or systems in the body. However, one limitation of using N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the long-term effects of N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide on the body and brain are still unknown, which could limit its potential as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide. One area of interest is the development of more potent and selective analogs of N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide that can be used as therapeutic agents for neurological disorders. Another area of interest is the investigation of the long-term effects of N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide on the body and brain, which could inform the safety and efficacy of using N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide as a therapeutic agent. Finally, the use of N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide as a tool compound for studying the function of the CB1 receptor and GABA-A receptor in various physiological and pathological conditions could lead to new insights into these systems and their role in disease.

Synthesis Methods

The synthesis of N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide involves the reaction of 4-fluorobenzylamine with 2-(1H-pyrazol-1-yl)ethylamine in the presence of piperidine-1-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature under nitrogen atmosphere. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide has been explored as a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and addiction. In pharmacology, N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide has been used as a tool compound to study the function of certain receptors in the brain, such as the cannabinoid CB1 receptor and the GABA-A receptor. In neuroscience, N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide has been investigated for its effects on neuronal activity and synaptic transmission.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(2-pyrazol-1-ylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O/c19-16-7-5-15(6-8-16)14-20-18(24)23-12-2-1-4-17(23)9-13-22-11-3-10-21-22/h3,5-8,10-11,17H,1-2,4,9,12-14H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDSZJHWYZXPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCN2C=CC=N2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinecarboxamide

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